molecular formula C10H9NO6S2 B086230 8-Aminonaphthalene-1,6-disulfonic acid CAS No. 129-91-9

8-Aminonaphthalene-1,6-disulfonic acid

Cat. No.: B086230
CAS No.: 129-91-9
M. Wt: 303.3 g/mol
InChI Key: YDEOXZHCPCPPJG-UHFFFAOYSA-N
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Description

8-Aminonaphthalene-1,6-disulfonic acid is an organic compound with the molecular formula C10H9NO7S2. It is a derivative of naphthalene, featuring two sulfonic acid groups and an amino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 8-Aminonaphthalene-1,6-disulfonic acid are not fully understood yet. It is known that the compound can interact with various biomolecules in the cell. For instance, it can form Schiff bases with the reducing end of carbohydrates, which can then be reduced to a secondary amine . This reaction is acid-catalyzed and can proceed at a neutral pH, which is favorable for the integrity of the sialic acid bonds in the oligosaccharide .

Molecular Mechanism

It is known that the compound can form Schiff bases with carbohydrates, which can then be reduced to a secondary amine This suggests that the compound may exert its effects at the molecular level through interactions with these biomolecules

Preparation Methods

Synthetic Routes and Reaction Conditions

8-Aminonaphthalene-1,6-disulfonic acid can be synthesized through the sulfonation of naphthalene followed by nitration and reduction processes. The general steps are as follows:

    Sulfonation: Naphthalene is treated with oleum (a mixture of sulfuric acid and sulfur trioxide) to introduce sulfonic acid groups at the 1 and 6 positions.

    Nitration: The sulfonated naphthalene is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 8 position.

    Reduction: The nitro group is reduced to an amino group using reducing agents such as iron and hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 1,6-naphthalenedisulfonic acid, 8-amino- involves similar steps but on a larger scale. The process includes:

    Sulfonation: Large quantities of naphthalene are sulfonated using oleum in reactors.

    Nitration: The sulfonated product is nitrated in nitration towers.

    Reduction: The nitro compound is reduced in reduction vessels using iron and hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

8-Aminonaphthalene-1,6-disulfonic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form different amine derivatives.

    Substitution: The sulfonic acid groups can participate in substitution reactions to form sulfonate esters or amides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Iron and hydrochloric acid are commonly used for reduction.

    Substitution: Reagents like alcohols or amines can be used under acidic or basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Various amine derivatives.

    Substitution: Sulfonate esters or amides.

Scientific Research Applications

8-Aminonaphthalene-1,6-disulfonic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme interactions and protein labeling.

    Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various reactions.

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthalenedisulfonic acid: Similar structure but with sulfonic acid groups at the 1 and 5 positions.

    2,6-Naphthalenedisulfonic acid: Sulfonic acid groups at the 2 and 6 positions.

    8-Amino-1-naphthol-3,6-disulfonic acid: Similar structure with an additional hydroxyl group.

Uniqueness

8-Aminonaphthalene-1,6-disulfonic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This arrangement allows for specific interactions in chemical and biological systems, making it valuable for various applications.

Properties

IUPAC Name

8-aminonaphthalene-1,6-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6S2/c11-8-5-7(18(12,13)14)4-6-2-1-3-9(10(6)8)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEOXZHCPCPPJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2C(=C1)S(=O)(=O)O)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059607
Record name 1,6-Naphthalenedisulfonic acid, 8-amino-
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Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129-91-9
Record name 8-Amino-1,6-naphthalenedisulfonic acid
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Record name 8-Amino-1,6-naphthalenedisulfonic acid
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Record name Epsilon acid
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Record name 1,6-Naphthalenedisulfonic acid, 8-amino-
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Record name 1,6-Naphthalenedisulfonic acid, 8-amino-
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Record name 8-aminonaphthalene-1,6-disulphonic acid
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Record name 8-Amino-1,6-naphthalenedisulfonic acid
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Customer
Q & A

Q1: What is the primary application of Epsilon Acid highlighted in the provided research?

A: While the provided research doesn't explicitly state the applications of Epsilon Acid, one study explores its use as a building block in a pH-sensitive polymer conjugate for targeted delivery of anthracycline anticancer drugs []. This suggests potential applications in drug delivery systems.

Q2: How does Epsilon Acid contribute to the functionality of the pH-sensitive polymer conjugate?

A: The research suggests that Epsilon Acid, along with other components like methacrylamide and anthracycline anticancer drug molecules, forms part of a complex polymer structure []. While the exact mechanism isn't elaborated, the varying ratios of these components imply that Epsilon Acid might play a role in achieving the desired pH sensitivity for targeted drug delivery.

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